Triethyl 2-phosphonopropionate
Overview
Description
Triethyl 2-phosphonopropionate: is an organic compound with the molecular formula C9H19O5P . It is a clear, colorless liquid that is miscible with chloroform and methanol. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through various reactions such as the Horner-Wadsworth-Emmons reaction .
Mechanism of Action
Target of Action
Triethyl 2-phosphonopropionate is a Wittig-Horner reagent . It primarily targets a wide variety of aldehydes and ketones . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.
Mode of Action
The compound interacts with its targets (aldehydes and ketones) through a condensation reaction . This interaction results in the formation of acrylates , which are a type of carboxylate ester.
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in intramolecular conjugate addition for the synthesis of floresolide B . It also participates in the enantioselective synthesis of spiroindane di-methyl acetic acid and in stereoselective intramolecular Diels-Alder reactions . These reactions have downstream effects on various biochemical processes, including the synthesis of complex organic molecules.
Pharmacokinetics
Its physical properties such as boiling point (143-144 °c/12 mmhg) and density (1.111 g/mL at 25 °C) can influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its ability to form acrylates . Acrylates are versatile compounds used in the production of polymers with a wide range of applications.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it should be stored in an inert atmosphere at room temperature . It is miscible with chloroform and methanol , suggesting that its solubility can affect its action. Furthermore, it should be kept away from heat, sparks, open flames, and hot surfaces , indicating that its reactivity and stability can be affected by the surrounding temperature and presence of ignition sources.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethyl 2-phosphonopropionate can be synthesized through the reaction of ethyl propionate with triethyl phosphite in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions, and the product is purified by fractional distillation .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Triethyl 2-phosphonopropionate can undergo oxidation reactions to form phosphonic acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Chemistry: Triethyl 2-phosphonopropionate is extensively used in the synthesis of acrylates through the Horner-Wadsworth-Emmons reaction. It is also involved in the synthesis of complex organic molecules such as γ-butyrolactones and spiroindane derivatives .
Biology and Medicine: In biological research, this compound is used as a reactant in the synthesis of bioactive molecules. It has been studied for its potential as an inhibitor of viral infections, including Epstein-Barr virus .
Industry: In the industrial sector, this compound is used in the production of various polymers and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Comparison with Similar Compounds
- Triethyl phosphonoacetate
- Diethyl allylphosphonate
- Ethyl 2-diethoxyphosphorylpropanoate
Comparison: Triethyl 2-phosphonopropionate is unique due to its specific structure, which allows it to participate in a wide range of organic reactions. Compared to triethyl phosphonoacetate, it has a different reactivity profile, making it more suitable for certain types of carbon-carbon bond formations. Diethyl allylphosphonate and ethyl 2-diethoxyphosphorylpropanoate have similar applications but differ in their reactivity and the types of products they form .
Properties
IUPAC Name |
ethyl 2-diethoxyphosphorylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19O5P/c1-5-12-9(10)8(4)15(11,13-6-2)14-7-3/h8H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSRWCMAJISCTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)P(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958163 | |
Record name | Ethyl 2-(diethoxyphosphoryl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3699-66-9 | |
Record name | Triethyl 2-phosphonopropionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3699-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triethyl 2-phosphonopropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003699669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-(diethoxyphosphoryl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethyl 2-phosphonopropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.940 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What synthetic applications does Triethyl 2-phosphonopropionate have, and how does its structure facilitate these applications?
A1: this compound is widely employed in Horner-Wadsworth-Emmons (HWE) reactions for the synthesis of α,β-unsaturated esters. [, , ] The presence of the phosphonate group adjacent to the ester group allows for deprotonation, generating a nucleophilic species. This nucleophile reacts with aldehydes, ultimately forming a carbon-carbon double bond through a Wittig-like olefination mechanism. [, ]
Q2: What factors influence the stereoselectivity of reactions using this compound?
A2: The E/Z selectivity in HWE reactions using this compound is influenced by several factors, including the choice of base and solvent. For instance, utilizing lithium tert-butoxide as the base and hexane as the solvent significantly favors the formation of the E-isomer, particularly for α-methyl-α,β-unsaturated esters. [] This selectivity is crucial when synthesizing compounds like insect pheromones, where specific isomers are often required. []
Q3: Beyond HWE reactions, are there other applications of this compound in organic synthesis?
A3: Yes, this compound has proven valuable in constructing various heterocyclic systems. One notable example is its reaction with conjugated azoalkenes, leading to the formation of 3-diethylphosphono-2,3-dihydro-3,5-dimethyl-4-alkoxycarbonyl-1-aminopyrrol-2-ones. [] This highlights the versatility of this compound beyond simple olefination reactions.
Q4: Can you provide an example where this compound contributes to the synthesis of biologically relevant molecules?
A4: In the pursuit of novel antiviral agents, researchers have employed this compound to synthesize 3′, 4′‐doubly branched carbocyclic nucleosides. [, ] The compound facilitates the introduction of a methyl group at the 3′-position via a HWE reaction, showcasing its utility in constructing complex molecules with potential pharmaceutical applications.
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